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Compound of Interest

Compound Name: Allyltriisopropylsilane

Cat. No.: B1276873

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reactions
involving allyltriisopropylsilane. The information is intended to guide researchers, scientists,
and drug development professionals in the application of these catalytic systems for the
synthesis of complex organic molecules.

Asymmetric Allylation Reactions

Asymmetric allylation reactions using allyltriisopropylsilane are crucial for the
enantioselective synthesis of chiral molecules, particularly homoallylic alcohols and amines.
These reactions are often catalyzed by transition metal complexes with chiral ligands.

Iridium-Catalyzed Asymmetric Allylation of Sodium
Triisopropylsilanethiolate

Iridium complexes, particularly those with phosphoramidite ligands, have been shown to
effectively catalyze the regio- and enantioselective allylation of sodium triisopropylsilanethiolate
with allylic carbonates. This reaction yields branched allylic sulfides, which are valuable
precursors to chiral thiols.[1][2][3][4]

Quantitative Data Summary:
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Experimental Protocol:

A detailed experimental protocol for the iridium-catalyzed asymmetric allylation of sodium

triisopropylsilanethiolate is as follows:

Materials:

e [Ir(COD)CI]z (Iridium(l) cyclooctadiene chloride dimer)

e Chiral phosphoramidite ligand (e.g., (R)-N-(1-phenylethyl)-N-methyl-1,1'-binaphthyl-2,2'-diyl

phosphoramidite)
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Allylic carbonate

Sodium triisopropylsilanethiolate

Anhydrous dichloromethane (CH2Clz)

Argon or Nitrogen gas

Standard Schlenk line or glovebox techniques

Procedure:

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [Ir(COD)CI]z
(0.005 mmol, 0.5 mol%) and the chiral phosphoramidite ligand (0.01 mmol, 1.0 mol%).

Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at room
temperature for 30 minutes to form the active catalyst.

To this solution, the allylic carbonate (1.1 mmol) and sodium triisopropylsilanethiolate (1.0
mmol) are added sequentially.

The reaction mixture is stirred at room temperature for the time indicated in the data table
(typically 12 hours).

Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed
under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the
desired branched allylic sulfide.

Experimental Workflow Diagram:
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Caption: General workflow for Iridium-catalyzed asymmetric allylation.
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Dual Copper Hydride- and Palladium-Catalyzed
Asymmetric Synthesis of a-Stereogenic Allyl
Silanes

A dual catalytic system employing copper hydride (CuH) and palladium has been developed for
the enantioselective synthesis of a-stereogenic allyl silanes from vinyl silanes and enol triflates.
[1] This method provides access to a variety of chiral allyl silanes with high enantioselectivity.

Quantitative Data Summary:
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Experimental Protocol:
Materials:
o Copper(l) source (e.g., Cu(OAc)2)

o Palladium(0) source (e.g., Pdz(dba)s)
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e Chiral ligand (e.g., a chiral phosphine ligand)

» Silane reductant (e.g., (EtO)sSiH)

« Vinyltriisopropylsilane

e Enol triflate

e Anhydrous toluene

e Argon or Nitrogen gas

o Standard Schlenk line or glovebox techniques

Procedure:

In a glovebox, a reaction vial is charged with Cu(OAc)z (0.025 mmol, 2.5 mol%), Pdz(dba)s
(0.0125 mmol, 1.25 mol%), and the chiral ligand (0.05 mmol, 5.0 mol%).

e Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 15 minutes.

e The enol triflate (1.0 mmol) and vinyltriisopropylsilane (1.2 mmol) are added to the vial.

 Finally, the silane reductant ((EtO)sSiH, 1.5 mmol) is added.

e The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60
°C) for the required time (e.g., 24 hours).

 After cooling to room temperature, the reaction mixture is filtered through a short pad of silica
gel.

o The filtrate is concentrated under reduced pressure, and the residue is purified by flash
column chromatography to yield the enantioenriched a-stereogenic allyl silane.

Catalytic Cycle Diagram:
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Caption: Dual CuH- and Pd-Catalyzed Asymmetric Synthesis.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming
reaction between an organosilane and an organic halide. Allyltriisopropylsilane can be
utilized as the organosilane partner in these reactions.

Quantitative Data Summary:

While specific data for allyltriisopropylsilane in Hiyama couplings is less common in readily
available literature, the general conditions can be adapted. The following table provides a
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general overview for related arylsilanes.
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Experimental Protocol (General):

Materials:

» Palladium catalyst (e.g., Pd(OAc)2, PdClIz(dppf))

e Ligand (if required, e.g., SPhos, XPhos)

o Allyltriisopropylsilane

e Aryl halide

e Fluoride source (e.g., TBAF) or base (e.g., NaOH, KsPOa)

e Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

e Argon or Nitrogen gas

o Standard Schlenk line or glovebox techniques
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Procedure:

e To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand (if
necessary), and the activator/base.

¢ Add the anhydrous solvent, followed by the aryl halide and allyltriisopropylsilane.

e The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred
for the required time (e.g., 12-24 hours).

 After cooling to room temperature, the reaction is quenched with water and extracted with an
organic solvent (e.g., ethyl acetate).

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography.

Logical Relationship Diagram:
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Caption: Key components of the Hiyama cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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